Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt
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Overview
Description
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt (UDP-Glc) is a nucleotide sugar that plays a crucial role in various biochemical processes. It is an essential intermediate in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. UDP-Glc is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In
Mechanism Of Action
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties from Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt to acceptor molecules, such as proteins, lipids, and other carbohydrates. This results in the formation of glycosidic bonds and the synthesis of glycans. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt also acts as a donor of glucose moieties for the synthesis of polysaccharides, such as starch and cellulose.
Biochemical And Physiological Effects
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has various biochemical and physiological effects. It is involved in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. Glycans play crucial roles in cell adhesion, signaling, and immune response. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In addition, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins.
Advantages And Limitations For Lab Experiments
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has several advantages for lab experiments. It is a stable and readily available substrate for various glycosyltransferases. It is also a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins. However, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has some limitations for lab experiments. It is relatively expensive compared to other substrates, and its synthesis requires specialized enzymes and equipment.
Future Directions
There are several future directions for research on Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt. One direction is the study of the biosynthesis and regulation of glycans, and the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response. Another direction is the development of new methods for the synthesis of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and its derivatives, and the optimization of existing methods. Furthermore, the application of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt in biotechnology and medicine, such as the synthesis of glycosides and glycoproteins with therapeutic potential, is an important area of research.
Synthesis Methods
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt can be synthesized enzymatically from uridine triphosphate (UTP) and glucose-1-phosphate (Glc-1-P) by the enzyme UDP-glucose pyrophosphorylase (UGPase). UGPase catalyzes the transfer of Glc-1-P to UTP, resulting in the formation of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and pyrophosphate (PPi).
Scientific Research Applications
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is widely used in scientific research as a substrate for various enzymes involved in glycobiology. It is also used as a precursor for the synthesis of glycosides, glycolipids, and glycoproteins. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is an important tool for studying the biosynthesis and regulation of glycans, as well as the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response.
properties
CAS RN |
14656-80-5 |
---|---|
Product Name |
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt |
Molecular Formula |
C15H23N2NaO17P2 |
Molecular Weight |
588.28 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);/q;+1/p-1/t5-,6-,8-,9-,10+,11-,12-,13-,14-;/m1./s1 |
InChI Key |
DUAFLAJOJQGVNQ-NVLFUPLVSA-M |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+] |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+] |
Other CAS RN |
14656-80-5 |
Origin of Product |
United States |
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